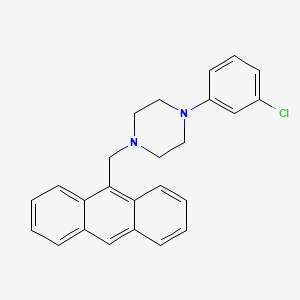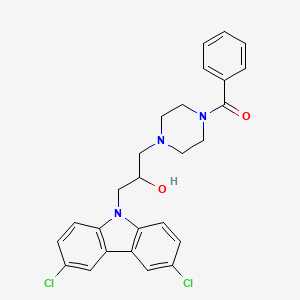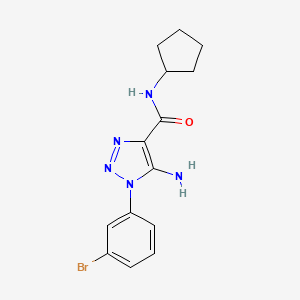
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine, commonly known as ACM, is a chemical compound that belongs to the class of piperazine derivatives. ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACM has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, cognition, and behavior. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
In pharmacology, ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
In medicinal chemistry, ACM has been extensively studied for its potential as a lead compound for the development of novel drugs for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders.
Mecanismo De Acción
The mechanism of action of ACM is complex and involves the modulation of multiple neurotransmitter systems in the brain. ACM has been shown to modulate the activity of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
Biochemical and Physiological Effects:
ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. ACM has been shown to modulate the activity of multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACM in lab experiments is its potent antipsychotic and anxiolytic effects, which make it an attractive candidate for the development of novel drugs for the treatment of various psychiatric disorders. Another advantage of using ACM is its low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
One of the limitations of using ACM in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation of using ACM is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of ACM. One direction is the development of novel drugs based on the structure of ACM for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of ACM in vivo, including its distribution, metabolism, and elimination. Additionally, further studies are needed to elucidate the precise mechanism of action of ACM and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of ACM involves the reaction of 9-bromoanthracene with 3-chlorobenzylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of ACM. The yield of the synthesis process is around 70%, and the purity of the compound can be further improved through recrystallization.
Propiedades
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c26-21-8-5-9-22(17-21)28-14-12-27(13-15-28)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMEIYPUZPXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)
![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
